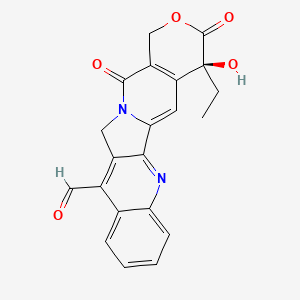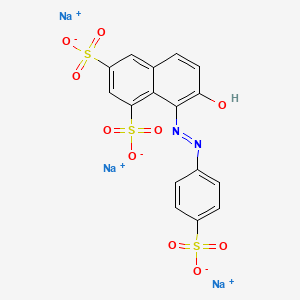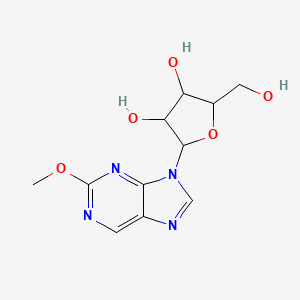
2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol
Overview
Description
2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol, commonly known as HMMPD, is a nucleoside analog that has gained significant attention in scientific research due to its potential applications in various fields. HMMPD is a structural analogue of adenosine and has a unique chemical structure that makes it a promising candidate for various biological applications.
Mechanism of Action
HMMPD exerts its biological effects by incorporating into DNA and RNA, leading to the inhibition of nucleic acid synthesis. HMMPD acts as a chain terminator during DNA and RNA synthesis, resulting in the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
HMMPD has been shown to exhibit potent antiviral activity against a wide range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, HMMPD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HMMPD has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
HMMPD has several advantages as a research tool, including its ability to selectively target nucleic acids, its structural similarity to adenosine, and its potent biological activity. However, the synthesis of HMMPD is a complex process that requires advanced equipment and expertise. Additionally, HMMPD may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
HMMPD has several potential future applications in drug development, particularly as an antiviral and anticancer agent. Further research is needed to elucidate the precise mechanism of action of HMMPD and to optimize its pharmacological properties. Additionally, the development of more efficient and cost-effective synthesis methods for HMMPD could facilitate its use in research and drug development.
Scientific Research Applications
HMMPD has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. HMMPD has been shown to exhibit antiviral, anticancer, and antitumor properties, making it a promising candidate for drug development. Additionally, HMMPD has been used as a research tool to study the structure and function of nucleic acids and their interactions with proteins.
properties
IUPAC Name |
2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJDCGSSZDXIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960260 | |
| Record name | 2-Methoxy-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39638-84-1 | |
| Record name | NSC25753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






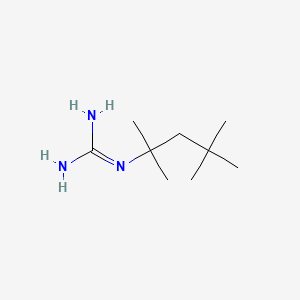

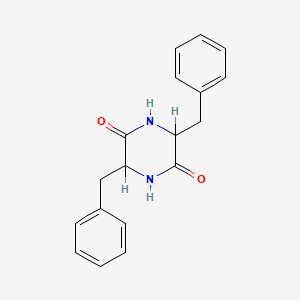


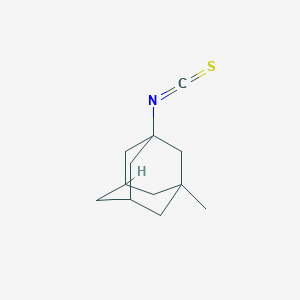
![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)
